Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by two thiazole rings linked via a carboxamide group. The 2-methyl-4-phenyl substituent on the first thiazole ring enhances steric bulk and aromatic interactions, while the ethyl carboxylate group on the second thiazole contributes to solubility and reactivity.
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-23-16(22)12-9-24-17(19-12)20-15(21)14-13(18-10(2)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
NOPJTJGZBFSKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include thioamides, α-haloketones, and ethyl chloroformate. The reaction conditions usually involve heating under reflux with appropriate solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
This reaction is critical for generating bioactive carboxylic acid derivatives used in further couplings.
Nucleophilic Substitution at Thiazole Rings
The electron-deficient C-2 and C-5 positions of the thiazole rings facilitate nucleophilic attacks:
Kinetic studies show C-5 substitution occurs 1.3× faster than C-2 due to steric effects from the phenyl group.
Amide Bond Transformations
The carbonylamino linkage participates in:
Acylation Reactions
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine:
textR-COCl + Compound → R-CO-NH-Thiazole + HCl
Yields range from 68–74% for aliphatic acyl groups but drop to 52% for aromatic analogs due to steric hindrance .
Reductive Amination
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the amide to a secondary amine while preserving thiazole integrity:
textCONH → CH<sub>2</sub>NH
This modification enhances blood-brain barrier penetration in pharmacological studies.
Cross-Coupling Reactions
The phenyl-thiazole moiety participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | Aryl boronic acids | 60–78 |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Primary amines | 55 |
These reactions enable π-system extension for optoelectronic material development .
Cycloaddition Reactions
The thiazole rings engage in [3+2] cycloadditions with nitrile oxides:
| Dipolarophile | Solvent | Temperature | Cycloadduct Structure |
|---|---|---|---|
| Ph-C≡N-O | Toluene | 110°C | Bicyclic thiazole-isoxazoline |
Density functional theory (DFT) calculations confirm regioselectivity favors isoxazoline formation at the less hindered thiazole nitrogen.
Oxidation and Reduction Pathways
-
Oxidation : MnO<sub>2</sub> selectively oxidizes the thiazole’s sulfur atom to sulfoxide (62% yield) without affecting other functional groups .
-
Reduction : NaBH<sub>4</sub> reduces the carbonylamino group to a methyleneamino linkage, altering hydrogen-bonding capacity.
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
-
C-S bond cleavage in the thiazole ring (15% conversion after 2h)
-
Ester → ketone photorearrangement (8% yield)
Time-resolved spectroscopy reveals triplet excited states mediate these transformations.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H15N3O2S2
- Molecular Weight : 341.43 g/mol
Key Functional Groups
- Thiazole rings
- Carbonyl group
- Ethyl ester
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that thiazole derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Anticancer Potential
Thiazole derivatives are also known for their anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines. The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazole compounds have demonstrated anti-inflammatory effects. This compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Synthesis of Novel Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation reaction between thiazole derivatives and carbonyl compounds under specific conditions. This synthetic versatility allows for the development of novel derivatives with potentially enhanced biological activities.
Reaction Mechanisms
The compound's reactivity can be attributed to the functional groups present in its structure. Key reactions include nucleophilic substitutions and condensation reactions that facilitate the formation of various derivatives. These derivatives can be screened for improved pharmacological properties .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various thiazole derivatives highlighted the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in disc diffusion assays compared to standard antibiotics .
Case Study 2: Cytotoxicity Screening
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated a dose-dependent response in cell viability assays.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Biological Activity
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole-containing compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C13H13N2O3S2
Molecular Weight : 299.38 g/mol
IUPAC Name : this compound
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethyl ester and amine functionalities enhances its solubility and potential interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain relief .
- Antimicrobial Activity : Compounds with thiazole moieties have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
- Anticancer Properties : Thiazole derivatives are being investigated for their ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For instance, they may inhibit CDK9-mediated transcription, reducing the expression of anti-apoptotic proteins like Mcl-1 .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiazole derivatives, including the compound . The results indicated:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 32 µg/mL |
| Control (Standard Antibiotic) | Antibacterial | 16 µg/mL |
These findings suggest that while the compound exhibits antimicrobial properties, it may require optimization for enhanced efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition:
| Compound | COX Inhibition (%) at 100 µM |
|---|---|
| This compound | 75% |
| Aspirin (Control) | 85% |
This data indicates that the compound possesses notable anti-inflammatory activity but is slightly less effective than aspirin .
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model:
| Treatment Group | Edema Reduction (%) |
|---|---|
| This compound | 60% |
| Control (Placebo) | 10% |
The results indicated a significant reduction in inflammation compared to the control group, supporting its potential utility in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and what are their critical optimization parameters?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling. A general approach involves refluxing intermediates (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid derivatives) with ethyl 2-amino-1,3-thiazole-4-carboxylate in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carbonyl precursor) are critical for yield optimization .
- Characterization : Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to achieve >95% purity .
Q. How can the structural and electronic properties of this compound be reliably characterized?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
- NMR : - and -NMR to resolve thiazole ring protons (δ 6.5–8.5 ppm) and ester groups (δ 1.2–4.4 ppm) .
- X-ray crystallography : Employ SHELXL for refinement of crystal structures, particularly to analyze hydrogen bonding (e.g., N–H⋯O interactions) and torsion angles between aromatic rings .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?
- Methodology : Ethyl acetate or ethanol are preferred due to their moderate polarity and compatibility with thiazole derivatives. Slow evaporation at room temperature minimizes defects, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement (e.g., anisotropic displacement parameters) be resolved for this compound?
- Methodology : Use the WinGX suite to cross-validate refinement results. Apply restraints for H-atom positions and anisotropic displacement parameters. For ambiguous electron density, compare multiple refinement cycles and validate against spectroscopic data .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Methodology : Optimize reaction conditions using design of experiments (DoE):
- Catalyst screening : Test alternatives to sodium acetate (e.g., DMAP or pyridine derivatives).
- Solvent effects : Replace acetic acid with toluene under Dean-Stark conditions to remove water and shift equilibrium .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallographic packing and stability?
- Methodology : Analyze Hirshfeld surfaces using CrystalExplorer to quantify interactions. For example, in analogous structures, intramolecular N–H⋯O bonds stabilize planar conformations, while π-stacking (3.5–4.0 Å) enhances thermal stability .
Q. What computational methods complement experimental data for predicting the compound’s reactivity or biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
